5-Bromo-6-fluorobenzo[D]thiazole
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Overview
Description
5-Bromo-6-fluorobenzo[D]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzo[D]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluorobenzo[D]thiazole typically involves the introduction of bromine and fluorine atoms onto a benzo[D]thiazole scaffold. One common method involves the bromination and fluorination of benzo[D]thiazole derivatives under controlled conditions. For example, the reaction of 6-fluorobenzo[D]thiazole with bromine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluorobenzo[D]thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzo[D]thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzo[D]thiazoles with new functional groups such as amino or thiol groups.
Electrophilic Substitution: Products include further functionalized benzo[D]thiazole derivatives with additional substituents on the aromatic ring.
Scientific Research Applications
5-Bromo-6-fluorobenzo[D]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorobenzo[D]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The molecular targets and pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzo[D]thiazole: This compound also contains a benzo[D]thiazole ring with bromine and fluorine substituents, but with a trifluoromethoxy group instead of a fluorine atom.
6-Fluorobenzo[D]thiazole: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-6-fluorobenzo[D]thiazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation allows for selective functionalization and the development of novel compounds with enhanced biological and chemical properties .
Properties
Molecular Formula |
C7H3BrFNS |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI Key |
BSDBYOISRBJVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC=N2 |
Origin of Product |
United States |
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